Calcifediol Impurity 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

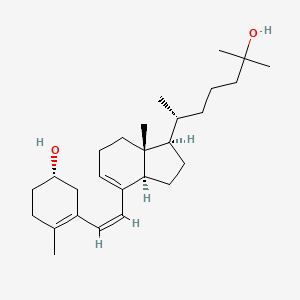

Structure

3D Structure

Properties

Molecular Formula |

C27H44O2 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(1S)-3-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3/b12-11-/t20-,23+,24-,25+,27-/m1/s1 |

InChI Key |

UVVWRMXOHIVZBN-ZIWYXPTCSA-N |

Isomeric SMILES |

CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Formation of Calcifediol Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthesis pathways and formation mechanisms of Calcifediol Impurity 1, a stereoisomer of Calcifediol. The information presented herein is intended to support research, development, and quality control activities related to Calcifediol and its associated impurities.

Introduction

Calcifediol, also known as 25-hydroxyvitamin D3, is a critical prohormone in the vitamin D metabolic pathway. As with any active pharmaceutical ingredient (API), the identification and control of impurities are paramount to ensure product quality, safety, and efficacy. This compound has been identified as (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol, with the CAS number 23357-18-8. This impurity is a stereoisomer of Calcifediol, differing in the configuration at the 3-position of the A-ring (3-epi isomer) and potentially in the geometry of the triene system.

This guide will explore the plausible synthetic routes for obtaining this impurity as a reference standard and discuss its likely formation as a degradation product under various stress conditions.

Proposed Synthesis Pathway of this compound

The proposed pathway involves the protection of the C25-hydroxyl group, followed by the Mitsunobu reaction to invert the C3-hydroxyl group, and finally deprotection to yield the 3-epi-calcifediol (this compound).

Experimental Protocols

1. Protection of the C25-Hydroxyl Group of Calcifediol:

-

Objective: To selectively protect the tertiary hydroxyl group at the C25 position to prevent its participation in the subsequent Mitsunobu reaction.

-

Reagents: Calcifediol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dry Dichloromethane (DCM).

-

Procedure:

-

Dissolve Calcifediol in dry DCM in an inert atmosphere (e.g., under argon or nitrogen).

-

Add imidazole to the solution.

-

Slowly add a solution of TBDMSCl in dry DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain C25-O-TBDMS-Calcifediol.

-

2. Inversion of the C3-Hydroxyl Group via Mitsunobu Reaction:

-

Objective: To invert the stereochemistry of the C3-hydroxyl group from the natural (R) to the epi (S) configuration.

-

Reagents: C25-O-TBDMS-Calcifediol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), a suitable acid (e.g., p-nitrobenzoic acid), Dry Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve C25-O-TBDMS-Calcifediol, PPh3, and the acid in dry THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of DEAD or DIAD in dry THF to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The resulting intermediate ester is then typically hydrolyzed under basic conditions (e.g., with potassium carbonate in methanol) to yield the inverted alcohol.

-

Purify the product by column chromatography.

-

3. Deprotection of the C25-Hydroxyl Group:

-

Objective: To remove the silyl protecting group from the C25-hydroxyl to yield the final product.

-

Reagents: C25-O-TBDMS-3-epi-Calcifediol, Tetrabutylammonium fluoride (TBAF) in THF.

-

Procedure:

-

Dissolve the protected 3-epi-calcifediol in THF.

-

Add a solution of TBAF (1M in THF) to the mixture.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product, this compound, by column chromatography or preparative HPLC.

-

Formation of this compound under Forced Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[4][5][6] this compound, being a stereoisomer, is likely formed under specific stress conditions that promote epimerization and/or isomerization.

Summary of Forced Degradation Conditions and Potential Products

The formation of this compound is most likely to occur under conditions that can facilitate the epimerization of the C3-hydroxyl group.

| Stress Condition | Reagents/Parameters | Plausible Formation of Impurity 1 | Other Likely Degradation Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Possible. Acidic conditions can potentially catalyze the epimerization at the C3 position. | Isotachysterol and other isomerization products.[7] |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | Less Likely. Base-catalyzed epimerization at C3 is less commonly reported for this class of compounds. | Degradation of the side chain, potential for other rearrangements. |

| Oxidative Stress | 3-30% H₂O₂, room temperature | Unlikely to be the primary pathway for epimerization. | Oxidation of the hydroxyl groups and the triene system. |

| Thermal Stress | 40°C - 80°C (solid or solution) | Possible. Elevated temperatures can provide the energy for the equilibrium between epimers to be established. | Pre-vitamin D isomers, pyro- and isopyro-calciferol.[8][9] |

| Photolytic Stress | Exposure to UV and/or visible light | Less Likely to be the primary pathway for C3-epimerization. | Pre-vitamin D isomers, tachysterol, lumisterol.[10] |

Mechanism of 3-Epimerization

The precise enzymatic mechanism for the in vivo C3-epimerization of vitamin D metabolites is not fully elucidated but is known to occur.[11][12][13] In a chemical context, acid-catalyzed epimerization of a secondary alcohol can proceed through a carbocation intermediate or via an SN1-type mechanism, which would allow for the formation of both stereoisomers. Thermal conditions can provide the necessary energy to overcome the activation barrier for this isomerization.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain detailing the yield of this compound from either a direct synthesis or as a percentage of degradation under specific forced degradation conditions. The tables below are structured to accommodate such data as it becomes available through experimental work.

Table 1: Synthetic Yield of this compound

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | Calcifediol | C25-Protected Calcifediol | TBDMSCl, Imidazole | Data not available |

| 2 | C25-Protected Calcifediol | C25-Protected Impurity 1 | PPh₃, DEAD, p-nitrobenzoic acid | Data not available |

| 3 | C25-Protected Impurity 1 | This compound | TBAF | Data not available |

Table 2: Formation of this compound in Forced Degradation Studies

| Stress Condition | Duration | Temperature (°C) | % Calcifediol Degraded | % this compound Formed |

| 0.1 M HCl | Specify | Specify | Data not available | Data not available |

| 0.1 M NaOH | Specify | Specify | Data not available | Data not available |

| 3% H₂O₂ | Specify | Specify | Data not available | Data not available |

| Thermal (Solid) | Specify | Specify | Data not available | Data not available |

| Photolytic | Specify | Specify | Data not available | Data not available |

Conclusion

This compound is a significant stereoisomeric impurity of Calcifediol. While a definitive, published synthesis pathway is not available, a plausible route involving a Mitsunobu reaction for the key C3-epimerization step has been proposed. The formation of this impurity is also anticipated under forced degradation conditions, particularly under acidic and thermal stress, which can promote epimerization. Further experimental work is required to quantify the formation of this compound under these conditions and to fully validate the proposed synthetic pathway. This guide provides a foundational understanding for researchers and drug development professionals working with Calcifediol to aid in the synthesis of this impurity as a reference standard and to inform the development of stability-indicating analytical methods.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C-3 epimerization of vitamin D3 metabolites and further metabolism of C-3 epimers: 25-hydroxyvitamin D3 is metabolized to 3-epi-25-hydroxyvitamin D3 and subsequently metabolized through C-1alpha or C-24 hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Epimers of Vitamin D: A Review [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

The Genesis of an Isomer: Unraveling the Origin of Calcifediol Impurity 1

For Immediate Release

[City, State] – October 26, 2025 – In the intricate landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. For calcifediol, a crucial prohormone of vitamin D, ensuring its integrity involves a deep understanding of potential impurities that can arise during its production. This technical guide delves into the origin of a specific isomer, "Calcifediol Impurity 1," providing researchers, scientists, and drug development professionals with a comprehensive overview of its formation, supported by experimental evidence and detailed methodologies.

Calcifediol, chemically known as (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol, is primarily synthesized through the 25-hydroxylation of vitamin D3 (cholecalciferol). While this process is designed to be highly specific, the inherent chemical nature of vitamin D and its derivatives makes them susceptible to various transformations, leading to the formation of impurities. "this compound," identified by the CAS number 23357-18-8 and the systematic name (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol, is one such isomeric impurity.

The molecular formula of both calcifediol and Impurity 1 is C27H44O2, indicating they are stereoisomers. The formation of this impurity is not a result of a flaw in the primary hydroxylation step but rather a consequence of the inherent instability of the conjugated triene system in the secosteroid backbone of vitamin D compounds. This system is sensitive to heat, light, and acidic conditions, all of which can be encountered during synthesis, purification, and storage.

Key Formation Pathways

The emergence of this compound can be attributed to two primary mechanisms: thermal isomerization and photochemical rearrangement.

1. Thermal Isomerization:

During the synthesis and purification of calcifediol, elevated temperatures can induce a reversible isomerization between calcifediol and its previtamin D3 form, pre-25-hydroxyvitamin D3. This equilibrium is a well-documented phenomenon for vitamin D compounds. While pre-25-hydroxyvitamin D3 is a distinct entity, the thermal stress can also lead to the formation of other isomers, including tachysterol and lumisterol analogues of 25-hydroxyvitamin D3. Although not explicitly named "Impurity 1," these isomers represent potential degradation pathways. More specific to Impurity 1, subtle changes in the stereochemistry of the A-ring or the triene system can occur under thermal duress, leading to the specific isomeric configuration of Impurity 1.

2. Photochemical Rearrangement:

Vitamin D compounds are notoriously sensitive to ultraviolet (UV) radiation. Exposure to light during processing or storage can trigger a cascade of photochemical reactions. This can lead to the formation of various photoproducts, including suprasterols and the aforementioned tachysterol and lumisterol isomers. The specific wavelength of light and the duration of exposure can influence the distribution of these photoproducts. It is highly probable that "this compound" is one of the stable photoproducts formed under certain irradiation conditions.

Experimental Evidence and Methodologies

The identification and quantification of this compound are typically achieved through high-performance liquid chromatography (HPLC).

Experimental Protocol: HPLC Analysis of Calcifediol and its Impurities

-

Objective: To separate and quantify calcifediol and its related impurities, including Impurity 1.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water is commonly used. The exact gradient profile would be optimized to achieve baseline separation of all impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 265 nm, which is the characteristic absorbance maximum for the conjugated triene system of vitamin D compounds.

-

Sample Preparation: A known concentration of the calcifediol sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered before injection.

-

Quantification: The amount of Impurity 1 is determined by comparing its peak area to that of a certified reference standard of this compound.

Quantitative Data Summary

The following table summarizes typical impurity levels observed in calcifediol production batches, highlighting the importance of stringent process control to minimize their formation.

| Impurity Name | CAS Number | Typical Limit (as per pharmacopeia) |

| Calcifediol Impurity A | 61585-29-3 | ≤ 0.5% |

| Calcifediol Impurity B | 22145-68-2 | ≤ 0.5% |

| Calcifediol Impurity C | 39932-44-0 | ≤ 0.5% |

| Calcifediol Impurity D | 1233749-00-2 | ≤ 0.5% |

| This compound | 23357-18-8 | ≤ 0.2% |

| Any other individual impurity | - | ≤ 0.1% |

| Total Impurities | - | ≤ 1.0% |

Visualizing the Pathways

To better illustrate the relationships between calcifediol and its potential impurities, the following diagrams are provided.

Unveiling Calcifediol Impurity 1: A Technical Guide to its Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and characterization of "Calcifediol Impurity 1," a critical aspect in the quality control and development of pharmaceutical products containing Calcifediol. This document outlines the identity of the impurity, its potential formation, and detailed methodologies for its characterization.

Chemical Identity and Structure

This compound is a known related substance of Calcifediol, a prohormone of the active form of vitamin D, calcitriol. Ensuring the purity of Calcifediol is crucial for its therapeutic efficacy and safety.

The chemical structure and identity of this compound are summarized in the table below.

| Parameter | Information |

| Systematic (IUPAC) Name | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol[1][2][3] |

| Synonyms | This compound |

| CAS Number | 23357-18-8[1][2][3] |

| Molecular Formula | C₂₇H₄₄O₂[1][2][3] |

| Molecular Weight | 400.65 g/mol [1][2][3] |

This compound is an isomer of Calcifediol, indicating it has the same molecular formula and weight but a different spatial arrangement of atoms.

Potential Formation Pathways

Impurities in active pharmaceutical ingredients (APIs) like Calcifediol can arise from various sources, including the synthesis process, degradation of the API, or interaction with excipients. Calcifediol and other vitamin D analogues are known to be sensitive to light, heat, and acidic conditions, which can lead to isomerization and the formation of various impurities.[4]

The formation of this compound is likely a result of the isomerization of Calcifediol. The following diagram illustrates a potential degradation pathway for Calcifediol, highlighting the role of stress factors.

Caption: Potential degradation pathway of Calcifediol leading to the formation of Impurity 1.

Characterization and Analytical Protocols

The accurate identification and quantification of this compound are essential for quality control. This requires robust analytical methods. The following sections detail representative experimental protocols for the characterization of this impurity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of Calcifediol and its impurities.

Experimental Protocol: HPLC-UV Method

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the analysis of vitamin D compounds.

-

Mobile Phase: A gradient mixture of acetonitrile and water is a typical mobile phase. The gradient program should be optimized to achieve sufficient resolution between Calcifediol and its impurities.

-

Example Gradient:

-

Start with 60% Acetonitrile / 40% Water.

-

Linearly increase to 95% Acetonitrile over 20 minutes.

-

Hold at 95% Acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 265 nm, which is the characteristic absorbance maximum for the triene system in vitamin D analogues.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a suitable concentration (e.g., 1 mg/mL).

-

Quantification: The amount of this compound can be determined by comparing its peak area to that of a certified reference standard of the impurity.

The following diagram illustrates the general workflow for HPLC analysis.

Caption: General workflow for the analysis of this compound by HPLC.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of impurities.

Experimental Protocol: LC-MS Method

-

LC System: Utilize the HPLC conditions described in Section 3.1.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for less polar compounds like vitamin D analogues.

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 100 to 1000.

-

Data Acquisition: Acquire full scan data to determine the molecular weight and fragmentation data (MS/MS) to aid in structural elucidation. The expected protonated molecule [M+H]⁺ for this compound is m/z 401.6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. A purified sample of this compound is required for NMR analysis.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in the deuterated solvent.

-

Experiments:

-

¹H NMR: Provides information on the number and types of protons and their connectivity.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure and stereochemistry of the impurity by revealing proton-proton and proton-carbon correlations.

-

-

Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are compared with those of Calcifediol and other known related compounds to confirm the structure of the impurity.

Vitamin D Metabolic Pathway

To understand the context of Calcifediol and its impurities, it is helpful to visualize the main metabolic pathway of Vitamin D.

Caption: Simplified metabolic pathway of Vitamin D3.

Conclusion

The thorough characterization of "this compound" is a critical component of ensuring the quality, safety, and efficacy of Calcifediol drug products. This guide provides a foundational understanding of its chemical nature and outlines robust analytical methodologies for its identification and quantification. The implementation of these, or similarly validated, methods will support regulatory compliance and the development of high-quality pharmaceuticals. For definitive structural confirmation, the isolation of the impurity followed by comprehensive spectroscopic analysis, including 2D NMR, is recommended. Reference standards for this compound are commercially available and are essential for accurate quantification.

References

Technical Guide to the Spectroscopic Analysis of Calcifediol Impurities

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, publicly available spectroscopic data (NMR, MS, IR) for the specific compound designated as "Calcifediol Impurity 1" (CAS No. 23357-18-8) is limited. Commercial suppliers of this reference standard note that a Certificate of Analysis containing this data is available upon request from them. This guide will therefore utilize "Calcifediol EP Impurity A" (9β,10α-cholesta-5,7-diene-3β,25-diol; CAS No. 61585-29-3), a well-characterized and officially recognized impurity in the European Pharmacopoeia, as a representative example for the purposes of data presentation, experimental protocols, and structural illustration. The spectroscopic data presented herein is based on expected values derived from the known structure and is for illustrative purposes.

Introduction to Calcifediol and Its Impurities

Calcifediol, also known as 25-hydroxycholecalciferol, is the primary circulating metabolite of Vitamin D3 and a key biomarker for Vitamin D status. In the pharmaceutical manufacturing of Calcifediol, various related substances can arise as impurities from the synthesis process or degradation. These impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for the structural elucidation and characterization of these impurities.

Spectroscopic Data for Calcifediol EP Impurity A

The following tables summarize the expected quantitative spectroscopic data for Calcifediol EP Impurity A.

Table 1: Predicted ¹H and ¹³C NMR Data for Calcifediol EP Impurity A

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (δ, ppm) | Multiplicity & Integration | Chemical Shift (δ, ppm) | Carbon Type |

| 5.5 - 5.8 | m, 2H (olefinic) | 135 - 145 | C (quaternary olefinic) |

| 3.5 - 3.7 | m, 1H (CH-OH) | 115 - 120 | CH (olefinic) |

| 0.5 - 2.5 | m (aliphatic & side chain) | 65 - 75 | C-OH (C25) |

| 1.22 | s, 6H (C26/C27-CH₃) | 60 - 70 | CH-OH (C3) |

| 0.9 - 1.0 | d, 3H (C21-CH₃) | 10 - 50 | Aliphatic CH, CH₂, CH₃ |

| 0.6 - 0.7 | s, 3H (C18-CH₃) |

Table 2: Predicted Mass Spectrometry (MS) Data for Calcifediol EP Impurity A

| Parameter | Value | Interpretation |

| Ionization Mode | ESI+ / APCI+ | Electrospray or Atmospheric Pressure Chemical Ionization (Positive) |

| Molecular Formula | C₂₇H₄₄O₂ | |

| Molecular Weight | 400.65 g/mol | |

| [M+H]⁺ (m/z) | 401.34 | Protonated molecular ion |

| [M+Na]⁺ (m/z) | 423.32 | Sodium adduct |

| [M-H₂O+H]⁺ (m/z) | 383.33 | Loss of one water molecule |

| [M-2H₂O+H]⁺ (m/z) | 365.32 | Loss of two water molecules |

Table 3: Predicted Infrared (IR) Spectroscopy Data for Calcifediol EP Impurity A

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 2850 - 3000 | Strong | C-H stretch (aliphatic) |

| ~1650 | Weak | C=C stretch (conjugated diene) |

| 1000 - 1200 | Medium | C-O stretch (hydroxyl groups) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the Calcifediol impurity reference standard. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument equipped with a standard broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single-pulse experiment with a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C experiment (e.g., using a zgpg30 pulse sequence).

-

Set the spectral width to cover the full range of carbon signals (e.g., 0 to 200 ppm).

-

Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) to obtain good quality data, especially for quaternary carbons.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the impurity standard (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

Chromatographic Separation (LC-MS):

-

Inject a small volume (e.g., 1-5 µL) of the sample solution.

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry Analysis:

-

Utilize an ESI or APCI source in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 401.34) and applying collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Process the data using the instrument's software to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid impurity standard directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (e.g., 4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the relationship between Calcifediol and its impurities, as well as a typical workflow for their analysis.

Caption: Relationship between Calcifediol and its common impurities.

Caption: General workflow for spectroscopic analysis of impurities.

Technical Guide: Calcifediol Impurity 1 (CAS 23357-18-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Calcifediol Impurity 1 (CAS No: 23357-18-8), a known related substance of Calcifediol. This document is intended for researchers, scientists, and drug development professionals involved in the quality control, analysis, and formulation of Calcifediol. While detailed proprietary data for this specific impurity is not extensively available in the public domain, this guide consolidates the existing knowledge and provides context based on the chemistry and analysis of Calcifediol and its related compounds. The guide covers the chemical identity, analytical methodologies for its assessment, and its relevance in the context of pharmaceutical quality.

Chemical Identity and Properties

This compound is a stereoisomer of Calcifediol. Its primary role in the pharmaceutical industry is as a reference standard for the accurate identification and quantification of this impurity in Calcifediol active pharmaceutical ingredients (APIs) and formulated drug products.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 23357-18-8 | [1][2][3][4] |

| Chemical Name | (S)-3-((Z)-2-((1R, 3aR, 7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2, 3, 3a, 6, 7, 7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol | [1][2] |

| Molecular Formula | C27H44O2 | [1][2][3][4] |

| Molecular Weight | 400.65 g/mol | [1][2] |

| Synonyms | Calcifediol, Impurity Standard | [2] |

Role in Pharmaceutical Analysis

This compound is utilized as a qualified reference standard in various stages of drug development and manufacturing. Its primary applications include:

-

Analytical Method Development and Validation: Essential for developing and validating chromatographic methods (e.g., HPLC, LC-MS) to ensure they are specific, accurate, and precise for the detection and quantification of this impurity.[1][2]

-

Routine Quality Control (QC): Used as a comparator in routine QC testing of Calcifediol batches to ensure they meet the predefined purity specifications.[1][2]

-

Stability Testing and Impurity Profiling: Employed in stability studies to monitor the formation of Impurity 1 under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation) and to establish the impurity profile of the drug substance and product.[1][2]

-

Regulatory Submissions: Data generated using this reference standard is crucial for inclusion in regulatory filings, such as Abbreviated New Drug Applications (ANDAs), to demonstrate control over impurities.[2]

Analytical Methodologies

While a specific analytical method for the standalone analysis of this compound is not publicly detailed, its analysis is typically integrated into the overall purity assessment of Calcifediol. The United States Pharmacopeia (USP) provides a comprehensive HPLC method for the assay of Calcifediol, which can be adapted for impurity profiling.

Table 2: Representative HPLC Method for Calcifediol Analysis (Adaptable for Impurity Profiling)

| Parameter | Description |

| Column | L3 packing (e.g., cyano-bonded silica), 4-mm × 30-cm |

| Mobile Phase | A mixture of heptane, water-saturated heptane, methylene chloride, and ethyl acetate (e.g., 6:6:3:5 v/v/v/v) |

| Detector | UV at 254 nm |

| Internal Standard | Testosterone solution in ethyl acetate (approx. 0.10 mg/mL) |

| Standard Preparation | A solution of USP Calcifediol RS in the Internal standard solution (approx. 20 µg/mL) |

| Assay Preparation | A solution of the Calcifediol sample in the Internal standard solution |

Source: Adapted from USP Monograph for Calcifediol[5]

Experimental Protocol: General Procedure for Impurity Profiling by HPLC

-

Preparation of Solutions:

-

Prepare the mobile phase as specified and degas it.

-

Accurately prepare a solution of the internal standard.

-

Accurately prepare a standard solution of Calcifediol and a reference solution of this compound in the internal standard solution.

-

Accurately prepare a solution of the Calcifediol sample to be tested in the internal standard solution.

-

-

Chromatographic System:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

The system suitability is checked by injecting the standard preparation multiple times. The relative standard deviation of the peak response ratios and the resolution between Calcifediol and any known impurity should meet the predefined criteria.

-

-

Procedure:

-

Inject equal volumes of the standard preparation, the Impurity 1 reference solution, and the sample preparation into the chromatograph.

-

Record the chromatograms and measure the peak responses.

-

-

Calculation:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration of Impurity 1 in the sample based on the peak area response relative to the standard.

-

Diagram 1: General Workflow for Impurity Identification and Quantification

Caption: A typical workflow for the analysis of pharmaceutical impurities.

Synthesis and Formation

A specific, detailed synthesis protocol for this compound is not publicly available. As a stereoisomer of Calcifediol, its synthesis would likely involve stereoselective steps to achieve the desired configuration at the chiral centers.

Impurities in pharmaceutical products can arise from various sources:

-

Starting Materials: Impurities present in the starting materials or reagents used in the synthesis of Calcifediol.

-

By-products of the Synthesis: Formation of stereoisomers or other related substances during the chemical reactions.

-

Degradation Products: Formation due to the degradation of Calcifediol under the influence of light, heat, moisture, or other stress conditions. Forced degradation studies are conducted to understand these degradation pathways.[6]

Biological Context and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or potential signaling pathways affected by this compound. The biological focus is on the active drug, Calcifediol, and its hormonally active metabolite, Calcitriol.

Calcifediol itself is a prohormone. It is converted in the liver from Vitamin D3 (cholecalciferol). Calcifediol is then transported to the kidneys where it is hydroxylated to form Calcitriol (1,25-dihydroxycholecalciferol), the biologically active form of Vitamin D.[7][8] Calcitriol binds to the Vitamin D receptor (VDR), which then acts as a transcription factor to modulate gene expression. This pathway is crucial for regulating calcium and phosphate homeostasis.[7][8][9]

Diagram 2: Simplified Metabolic Pathway of Vitamin D

Caption: The metabolic activation of Vitamin D3 to its active form, Calcitriol.

The presence of impurities like this compound is monitored and controlled to ensure the safety and efficacy of the drug product, as their biological effects are generally uncharacterized.

Conclusion

This compound is a critical reference standard for ensuring the quality and purity of Calcifediol. While specific data on its synthesis and biological activity are limited, established analytical techniques, particularly HPLC, are used for its control. This guide provides a foundational understanding for professionals working with Calcifediol, emphasizing the importance of impurity profiling in drug development and manufacturing. Further detailed information, including specific quantitative data, would typically be found in the Certificate of Analysis provided by the reference standard supplier.

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. This compound | CAS No: 23357-18-8 [aquigenbio.com]

- 3. kmpharma.in [kmpharma.in]

- 4. cymitquimica.com [cymitquimica.com]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin D - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Calcifediol Impurity 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol, the 25-hydroxy metabolite of vitamin D3, is a crucial prohormone in the vitamin D endocrine system. Its purity is of utmost importance in pharmaceutical formulations. This technical guide provides a comprehensive overview of the known physical and chemical properties of "Calcifediol Impurity 1," a recognized related substance of Calcifediol. Due to the limited availability of specific experimental data for this impurity in public literature, this guide also furnishes detailed information on the parent compound, Calcifediol, as a primary reference point. Furthermore, it outlines general experimental protocols relevant to the analysis of Calcifediol and its impurities and discusses the established biological signaling pathways of the Vitamin D endocrine system.

Identification and Basic Properties of this compound

This compound is a known impurity of Calcifediol and is utilized as a reference standard in analytical testing to ensure the quality and purity of the active pharmaceutical ingredient (API).[1][2]

| Property | Value | Source |

| Chemical Name | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol | [1][2] |

| CAS Number | 23357-18-8 | [1][2] |

| Molecular Formula | C27H44O2 | [1][2] |

| Molecular Weight | 400.65 g/mol | [2] |

Physical and Chemical Properties of Calcifediol (Reference Compound)

As a primary reference, the properties of the parent compound, Calcifediol, are summarized below. These properties provide a foundational understanding for researchers working with its related impurities.

| Property | Value | Source |

| Appearance | White or almost white crystals | [3] |

| Melting Point | 74-76 °C | [4] |

| Solubility | Practically insoluble in water; freely soluble in alcohol; soluble in fatty oils, DMSO, and ethanol. | [3][5][6] |

| Sensitivity | Sensitive to air, heat, and light. | [3] |

| Storage | Store at -20°C. | [1] |

Experimental Protocols for Analysis

The analysis of Calcifediol and its impurities, including Impurity 1, typically involves chromatographic techniques to ensure separation and accurate quantification. Forced degradation studies are also crucial to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is essential for separating Calcifediol from its impurities and degradation products. While a specific method for "this compound" is not detailed in public literature, a general approach based on methods for Vitamin D and its analogues would be as follows:

-

Column: A reversed-phase C18 column is commonly used for the separation of Vitamin D and its isomers.[7][8]

-

Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, such as water with a modifier (e.g., trifluoroacetic acid) and acetonitrile or methanol, is often employed.[7]

-

Detection: UV detection at a wavelength of approximately 265 nm is suitable for cholecalciferol and its derivatives.[7][9]

-

Temperature: The column is typically maintained at a controlled temperature, for example, 40°C, to ensure reproducibility.[7]

Forced Degradation Studies

Forced degradation studies are critical for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[10][11] Typical stress conditions for Calcifediol would include:

-

Acid Hydrolysis: Treatment with an acid such as 0.1 M HCl at elevated temperatures (e.g., 60°C).

-

Base Hydrolysis: Treatment with a base such as 0.1 M NaOH at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

-

Thermal Degradation: Heating the solid drug substance or a solution at high temperatures.

-

Photolytic Degradation: Exposing the drug substance to UV and visible light.[10]

Biological Context: Vitamin D Signaling Pathway

While the specific biological activity of this compound is not documented, understanding the signaling pathway of the parent compound, Calcifediol, and its active metabolite, Calcitriol, is essential for any toxicological or pharmacological assessment. Vitamin D exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[12][13][14]

The general mechanism of action is as follows:

-

Binding: The active form of Vitamin D, Calcitriol (1,25-dihydroxyvitamin D3), binds to the VDR in the cytoplasm of target cells.[15]

-

Heterodimerization: The Calcitriol-VDR complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[2][15]

-

Gene Transcription: This heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[13][15]

-

Biological Effects: This binding modulates the transcription of genes involved in calcium and phosphate homeostasis, bone metabolism, immune function, and cell proliferation and differentiation.[12][13][16]

Conclusion

"this compound" is an important reference standard for ensuring the quality of Calcifediol drug products. While its basic chemical identity is established, a comprehensive public profile of its physical and chemical properties, as well as its biological activity, remains to be fully characterized. This guide provides the available data for this impurity and leverages the extensive knowledge of its parent compound, Calcifediol, to offer a robust scientific resource. The outlined experimental approaches provide a framework for the analytical characterization of this and other related substances. Further research is warranted to fully elucidate the specific properties and potential biological significance of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. drugfuture.com [drugfuture.com]

- 4. CALCIFEDIOL | 19356-17-3 [chemicalbook.com]

- 5. Calcifediol (CAS 19356-17-3): R&D Systems [rndsystems.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. impactfactor.org [impactfactor.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Vitamin D - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. news-medical.net [news-medical.net]

- 15. youtube.com [youtube.com]

- 16. Vitamins D: Relationship between Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Calcifediol Impurity 1: A Comprehensive Technical Guide for Use as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Calcifediol Impurity 1, a critical reference standard for the pharmaceutical industry. It covers the identity, characterization, and application of this impurity in ensuring the quality and safety of drug products containing calcifediol.

Introduction to Calcifediol and its Impurities

Calcifediol, also known as 25-hydroxycholecalciferol, is a crucial prohormone in the Vitamin D endocrine system. It is the primary circulating form of Vitamin D3 and is converted in the kidneys to the active form, calcitriol. Calcitriol plays a vital role in calcium homeostasis, bone metabolism, and various other physiological processes.

During the synthesis, storage, or degradation of calcifediol, various impurities can arise. These impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. "this compound" is one such impurity that is used as a reference standard in analytical testing.

Characterization of this compound

This compound is a well-characterized compound used for the identification and quantification of this specific impurity in calcifediol drug substances and drug products.[1][2]

| Identifier | Value | Source |

| Chemical Name | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol | [1][2] |

| CAS Number | 23357-18-8 | [1][2][3] |

| Molecular Formula | C27H44O2 | [1][2][3] |

| Molecular Weight | 400.65 g/mol | [1][2][3] |

A detailed Certificate of Analysis (CoA) for a specific batch of this compound reference standard would be provided by the supplier and would include quantitative data on its purity, identity, and characterization. This typically includes:

| Analytical Test | Typical Specification |

| Purity by HPLC | ≥95% |

| Identity by ¹H NMR, ¹³C NMR | Conforms to structure |

| Identity by Mass Spectrometry (MS) | Conforms to molecular weight |

| Identity by Infrared Spectroscopy (IR) | Conforms to reference spectrum |

| Specific Rotation | Batch-specific value |

| Water Content (Karl Fischer) | Report value |

| Residual Solvents (GC) | Meets pharmacopeial limits |

Role in Pharmaceutical Quality Control

As a pharmaceutical reference standard, this compound is essential for several quality control applications:

-

Analytical Method Development: Used to develop and optimize chromatographic methods (e.g., HPLC, LC-MS) for the separation and quantification of this impurity in the presence of calcifediol and other related substances.[1][2]

-

Method Validation: A critical component in validating analytical methods to demonstrate their accuracy, precision, specificity, linearity, and range for quantifying this compound.[1][2]

-

Impurity Profiling: Enables the identification and tracking of this specific impurity in stability studies and during the manufacturing process of calcifediol.[1]

-

Routine Quality Control Testing: Used as a standard to ensure that batches of calcifediol drug substance and drug product meet the predefined specifications for this impurity.[1][2]

Experimental Methodologies

While specific experimental protocols are proprietary and method-dependent, the following provides a general framework for the use of this compound in a typical HPLC-based purity analysis.

Preparation of Standard and Sample Solutions

Standard Solution:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in a suitable diluent (e.g., methanol, acetonitrile, or a mixture of mobile phase components) to a known concentration.

-

Perform serial dilutions as necessary to prepare working standard solutions at concentrations appropriate for the analytical method's sensitivity.

Sample Solution:

-

Accurately weigh a sample of the calcifediol drug substance or a representative portion of the drug product.

-

Dissolve the sample in the same diluent used for the standard solution to a known concentration.

-

The concentration of the sample solution should be chosen so that the expected level of Impurity 1 falls within the calibration range of the analytical method.

Chromatographic Conditions (Illustrative Example)

| Parameter | Typical Condition |

| Column | C18, e.g., 4.6 mm x 150 mm, 3.5 µm |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile, methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV, typically in the range of 265 nm |

| Injection Volume | 10 µL |

System Suitability

Before sample analysis, system suitability tests are performed using the standard solution to ensure the chromatographic system is performing adequately. Typical parameters include:

-

Tailing factor: To assess peak shape.

-

Theoretical plates: To measure column efficiency.

-

Repeatability (%RSD): To ensure precision of replicate injections.

Quantification

The amount of this compound in a sample is typically determined using an external standard method. The peak area of Impurity 1 in the sample chromatogram is compared to the peak area of the known concentration of the this compound reference standard.

Potential Formation and Signaling Pathways

The exact pathways for the formation of this compound are not extensively detailed in publicly available literature. However, impurities in vitamin D analogues can arise from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Photodegradation is a known degradation pathway for vitamin D compounds.

Caption: Potential origins of this compound.

The biological activity and potential interaction of this compound with the vitamin D signaling pathway are generally not studied in detail, as the primary goal in drug development is to minimize its presence. The established signaling pathway for calcifediol involves its conversion to calcitriol, which then binds to the Vitamin D Receptor (VDR) to elicit genomic and non-genomic responses.

References

Unraveling the Enigma of Calcifediol Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol (25-hydroxyvitamin D3) is a critical prohormone in the vitamin D endocrine system, serving as the primary circulating form of vitamin D and the precursor to the active hormone, calcitriol. The purity of calcifediol is of utmost importance in therapeutic applications and research. "Calcifediol Impurity 1" is a recognized reference standard for analytical purposes, ensuring the quality and consistency of calcifediol preparations. While its chemical identity is established, its specific biological activity remains largely uncharacterized in publicly available scientific literature. This guide provides a comprehensive overview of the known information regarding this compound, placed within the well-established context of the vitamin D metabolic and signaling pathways.

Chemical Identity of this compound

A precise understanding of a molecule's structure is fundamental to postulating its potential biological interactions. The key chemical identifiers for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 23357-18-8 | [1][2] |

| Molecular Formula | C₂₇H₄₄O₂ | [1][2] |

| Molecular Weight | 400.65 g/mol | [1] |

| Synonym | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol | [1][3] |

The Vitamin D Metabolic and Signaling Pathway: The Context for Impurity Activity

To appreciate the potential biological relevance of any vitamin D-related compound, one must first understand the intricate pathway of its parent molecules. Vitamin D undergoes a two-step activation process to become biologically active.

-

Hepatic Hydroxylation: Vitamin D₃ (cholecalciferol), derived from sun exposure or diet, is transported to the liver where it is hydroxylated by the enzyme 25-hydroxylase (primarily CYP2R1) to form calcifediol (25-hydroxyvitamin D₃).[4] Calcifediol is the major circulating form of vitamin D and is used to determine a person's vitamin D status.[5]

-

Renal Hydroxylation: Calcifediol is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to form calcitriol (1,25-dihydroxyvitamin D₃), the biologically active form of vitamin D.[5][6]

Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in numerous tissues throughout the body.[5] This binding allows the VDR to act as a transcription factor, modulating the expression of genes involved in a wide array of physiological processes, most notably calcium and phosphate homeostasis.[5]

References

- 1. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi-res.com [mdpi-res.com]

- 5. What is the mechanism of Calcifediol? [synapse.patsnap.com]

- 6. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]

Formation of Calcifediol Impurity 1 During Drug Substance Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the formation of "Calcifediol Impurity 1," identified as 25-Hydroxy-7-dehydrocholesterol, a critical process-related impurity in the synthesis of the drug substance Calcifediol. The guide outlines the primary synthetic pathways to Calcifediol, elucidates the mechanisms by which Impurity 1 is formed, and presents detailed experimental protocols for its analytical determination. Quantitative data from various synthetic and analytical methodologies are summarized to provide a comprehensive understanding of the factors influencing the impurity profile. This document aims to equip researchers and drug development professionals with the necessary knowledge to control and monitor this impurity, ensuring the quality and safety of the final drug product.

Introduction to Calcifediol and its Synthesis

Calcifediol, the 25-hydroxylated metabolite of Vitamin D3, is a crucial prohormone in calcium and phosphate homeostasis.[1][2] It is synthesized for pharmaceutical use through various chemical and biotechnological routes. The common synthetic approaches generally involve the modification of a steroidal precursor, such as 7-dehydrocholesterol (7-DHC), cholesterol, or phytosterols.[3][4]

The chemical synthesis of Calcifediol is a multi-step process that can be susceptible to the formation of process-related impurities.[3] One of the key impurities that requires careful monitoring and control is "this compound," which has been identified as 25-Hydroxy-7-dehydrocholesterol. This impurity is structurally similar to the active pharmaceutical ingredient (API) and can arise from incomplete reactions or side reactions during the synthesis.

Identification and Characterization of this compound

"this compound" is chemically known as 25-Hydroxy-7-dehydrocholesterol. It is also designated as Calcifediol EP Impurity B in the European Pharmacopoeia.

Table 1: Identity of this compound

| Identifier | Value |

| Common Name | This compound |

| Systematic Name | (3β,5Z,7E)-Cholesta-5,7-diene-3,25-diol |

| Alternative Name | 25-Hydroxy-7-dehydrocholesterol, Calcifediol EP Impurity B |

| CAS Number | 22145-68-2 |

| Molecular Formula | C27H44O2 |

| Molecular Weight | 400.65 g/mol |

Formation of this compound in Drug Substance Synthesis

The formation of 25-Hydroxy-7-dehydrocholesterol is intrinsically linked to the synthetic route employed for Calcifediol production. A common strategy for Calcifediol synthesis involves the hydroxylation of a protected form of 7-dehydrocholesterol at the C25 position, followed by deprotection and subsequent photochemical and thermal isomerization steps to yield the final product.

A key step where Impurity 1 can be generated is during the initial hydroxylation of the steroidal backbone. If the starting material is 7-dehydrocholesterol, direct hydroxylation at the C25 position without subsequent isomerization of the B-ring diene system will result in the formation of 25-Hydroxy-7-dehydrocholesterol.

Additionally, a manufacturing process described in a scientific opinion from the European Food Safety Authority (EFSA) outlines a synthesis starting from cholestatrienol.[2] This process involves a hydroxylation step to separate trienol from other sterols, followed by epoxidation and reduction to yield 25-hydroxydehydrocholesterol, which is an intermediate that, if carried over, would be considered Impurity 1 in the final product.

The following diagram illustrates a simplified conceptual pathway where this impurity can arise:

Quantitative Analysis of Impurity Formation

While specific quantitative data on the formation of 25-Hydroxy-7-dehydrocholesterol under various manufacturing conditions is often proprietary, regulatory guidelines provide acceptable limits for impurities in the final drug substance. For instance, the EFSA scientific opinion on a calcidiol monohydrate product specifies that the total of all related substances should not exceed 1.5%.[2] The specific limit for individual impurities like Impurity 1 would be a fraction of this total, typically controlled to well below 0.5% in accordance with ICH guidelines.

Table 2: Illustrative Impurity Limits from a Regulatory Perspective

| Impurity | Specification Limit | Reference |

| Total Related Substances | ≤ 1.5% | [2] |

| Individual Unspecified Impurity | ≤ 0.10% | ICH Q3A(R2) |

| Individual Specified Impurity | Typically ≤ 0.5% | ICH Q3A(R2) |

Note: The limits in this table are for illustrative purposes and the actual specification for this compound should be established based on toxicological data and the manufacturing process capability.

Experimental Protocols for Impurity Detection and Quantification

The structural similarity between Calcifediol and 25-Hydroxy-7-dehydrocholesterol necessitates the use of high-resolution analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.

High-Performance Liquid Chromatography (HPLC-UV) Method

A validated stability-indicating HPLC-UV method is essential for the routine quality control of Calcifediol drug substance.

Illustrative HPLC-UV Method Parameters:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of organic solvents like acetonitrile and methanol with an aqueous buffer.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Controlled at a specific temperature, for example, 30 °C, to ensure reproducibility.

-

Detection: UV detection at a wavelength where both Calcifediol and the impurity have significant absorbance, often around 265 nm.

-

Sample Preparation: The drug substance is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

-

Quantification: The amount of the impurity is determined by comparing its peak area to that of a qualified reference standard of 25-Hydroxy-7-dehydrocholesterol. The percentage of the impurity is calculated relative to the main Calcifediol peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and specificity, especially for impurity identification and quantification at very low levels, an LC-MS/MS method is employed.

Illustrative LC-MS/MS Method Parameters:

-

Chromatography: Utilizes UPLC (Ultra-Performance Liquid Chromatography) for faster and more efficient separation, often with a sub-2 µm particle size C18 column.

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Calcifediol and 25-Hydroxy-7-dehydrocholesterol to ensure unambiguous identification and quantification.

-

Sample Preparation: Similar to HPLC, but may involve a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step for cleaner samples and to minimize matrix effects, especially when analyzing in complex matrices.

-

Internal Standard: A stable isotope-labeled internal standard of either Calcifediol or 25-Hydroxy-7-dehydrocholesterol is often used to improve accuracy and precision.

Control Strategies for this compound

The control of 25-Hydroxy-7-dehydrocholesterol in the final drug substance relies on a combination of strategies:

-

Process Optimization: Careful optimization of the reaction conditions during the hydroxylation and subsequent isomerization steps is critical. This includes controlling reaction time, temperature, and the stoichiometry of reagents to minimize the formation of the impurity and ensure complete conversion to the desired product.

-

In-Process Controls (IPCs): Implementing IPCs at critical stages of the synthesis allows for the monitoring of the impurity levels. If the level of Impurity 1 exceeds a predefined limit at an intermediate stage, appropriate purification steps can be introduced.

-

Purification: The final drug substance is typically subjected to one or more purification steps, such as crystallization or chromatography, to remove impurities to the required level.

-

Specification Setting: Establishing a stringent acceptance criterion for 25-Hydroxy-7-dehydrocholesterol in the final drug substance specification is a key component of the overall control strategy.

Conclusion

The formation of "this compound" (25-Hydroxy-7-dehydrocholesterol) is a critical quality attribute to consider during the synthesis of Calcifediol. A thorough understanding of the synthetic pathway and the potential for its formation, coupled with robust and validated analytical methods for its detection and quantification, are essential for ensuring the purity, safety, and efficacy of the final drug product. By implementing effective control strategies throughout the manufacturing process, drug developers can consistently produce high-quality Calcifediol that meets all regulatory requirements.

References

- 1. Calcifediol - Wikipedia [en.wikipedia.org]

- 2. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotechnological method for hydroxylation of vitamin D3 and its derivatives - IKiFP PAN [ikifp.edu.pl]

- 4. WO2020225830A1 - Novel method for synthesizing 25-oh cholesterol/calcifediol from phytosterol - Google Patents [patents.google.com]

Calcifediol Impurity 1: A Technical Guide on its Characterization and Relevance in Vitamin D Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of "Calcifediol Impurity 1," a known impurity in the synthesis of calcifediol (25-hydroxyvitamin D3). While extensive research has elucidated the intricate pathways of vitamin D metabolism, data on the direct biological effects of this specific impurity remain limited. This document serves to consolidate the available chemical and analytical information for this compound, placing it within the broader context of vitamin D endocrinology. The guide details the established metabolic pathway of vitamin D, from its synthesis in the skin or dietary intake to its activation and catabolism. Furthermore, it outlines the role of this compound as a reference standard in analytical methodologies crucial for the quality control and assurance of calcifediol pharmaceutical preparations.

Introduction to Calcifediol and Vitamin D Metabolism

Vitamin D is a group of fat-soluble secosteroids essential for calcium and phosphate homeostasis, bone health, and various other physiological processes. The two major forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). Vitamin D3 is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation and can also be obtained from dietary sources[]. However, vitamin D itself is biologically inactive and requires two sequential hydroxylation steps to become the active hormone, calcitriol[][2].

The first hydroxylation occurs primarily in the liver, where vitamin D3 is converted to calcifediol (25-hydroxyvitamin D3) by the enzyme 25-hydroxylase, mainly CYP2R1 and to a lesser extent, CYP27A1[3][4]. Calcifediol is the major circulating form of vitamin D and is used to determine a person's vitamin D status[3][5]. The second hydroxylation takes place predominantly in the kidneys, where calcifediol is converted by 1-alpha-hydroxylase (CYP27B1) to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D[3][6]. Calcitriol then binds to the vitamin D receptor (VDR) in various target tissues to exert its biological effects[][2]. The metabolism of vitamin D is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and calcitriol itself[7][8].

Characterization of this compound

"this compound" is a substance used as a pharmaceutical reference standard for the active pharmaceutical ingredient, calcifediol[9]. Its primary application is in analytical method development, validation, and routine quality control of calcifediol preparations using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC)[9]. The availability of this high-purity reference standard is essential for impurity profiling and stability testing of calcifediol drug products, ensuring their safety and efficacy[9][10].

Chemical Identity

A summary of the chemical identification of this compound is provided in the table below.

| Parameter | Value | Reference |

| CAS Number | 23357-18-8 | [9] |

| Molecular Formula | C27H44O2 | [9] |

| Molecular Weight | 400.65 g/mol | [9] |

| Synonym | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol | [9] |

Vitamin D Metabolic Pathway

The metabolic pathway of vitamin D is a multi-step process involving enzymatic conversions in the liver and kidneys. The following diagram illustrates the key steps in the synthesis of the active form of vitamin D3 and its subsequent catabolism.

Relation of this compound to Vitamin D Metabolism

Currently, there is no publicly available scientific literature that describes a direct biological role or effect of "this compound" on the vitamin D metabolic pathway. Its significance lies in being an impurity that needs to be monitored and controlled during the manufacturing of calcifediol. The presence of impurities in a drug product can potentially affect its stability, efficacy, and safety. Therefore, the primary relationship of "this compound" to vitamin D metabolism is in the context of pharmaceutical quality control. High-purity reference standards, such as that for "this compound," are crucial for developing and validating analytical methods to ensure that the levels of this impurity in the final calcifediol product are within acceptable, safe limits as defined by regulatory bodies.

The logical relationship can be visualized as follows:

Experimental Protocols

As there is no available data on the biological effects of "this compound," this section will focus on a general experimental protocol for its analytical detection, which is its primary application.

General Protocol for the Quantification of this compound in Calcifediol Drug Substance by HPLC

This protocol is a generalized representation and would require optimization and validation for specific applications.

Objective: To quantify the level of "this compound" in a sample of calcifediol drug substance.

Materials:

-

Calcifediol drug substance sample

-

"this compound" reference standard

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers and additives as required for the mobile phase (e.g., formic acid, ammonium acetate)

-

HPLC system with a UV or Mass Spectrometric detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of "this compound" reference standard.

-

Dissolve in a suitable solvent (diluent) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the calcifediol drug substance.

-

Dissolve in the same diluent used for the standard preparation to achieve a target concentration.

-

-

Chromatographic Conditions:

-

Set up the HPLC system with the appropriate column and mobile phase. The mobile phase composition and gradient program will need to be optimized to achieve adequate separation of calcifediol, "this compound," and any other known impurities.

-

Set the column temperature and flow rate.

-

Set the detector wavelength (for UV) or mass transition (for MS) to monitor for "this compound."

-

-

Analysis:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Generate a calibration curve by plotting the peak area versus the concentration of the "this compound" standards.

-

Inject the calcifediol drug substance sample and record the peak area corresponding to "this compound."

-

-

Quantification:

-

Using the calibration curve, determine the concentration of "this compound" in the sample solution.

-

Calculate the percentage of "this compound" in the original calcifediol drug substance based on the initial weights and dilutions.

-

The following diagram outlines the general workflow for this analytical procedure.

Conclusion

"this compound" is a well-characterized chemical entity primarily of importance in the pharmaceutical industry as a reference standard for quality control of calcifediol. There is currently no evidence to suggest that it has a direct physiological or pathological role in vitamin D metabolism. A thorough understanding of the vitamin D metabolic pathway is essential for appreciating the context in which such impurities are relevant. The control of impurities like "this compound" is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of calcifediol supplementation. Future research could explore the potential for this and other calcifediol-related substances to interact with the enzymes and receptors of the vitamin D endocrine system.

References

- 2. What is the mechanism of Calcifediol? [synapse.patsnap.com]

- 3. Calcifediol - Wikipedia [en.wikipedia.org]

- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Vitamin D3 25-Hydroxyvitamin D: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Regulation of vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound - SRIRAMCHEM [sriramchem.com]

- 10. This compound | CAS No: 23357-18-8 [aquigenbio.com]

Methodological & Application

Application Notes and Protocols for the Determination of Calcifediol Impurity 1 by HPLC

Introduction

Calcifediol, the prohormone of the active form of vitamin D, calcitriol, is a critical biomarker for vitamin D status and is also used as a therapeutic agent.[][2] The purity of calcifediol is of utmost importance in both clinical diagnostics and pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of "Calcifediol Impurity 1," a potential related substance in calcifediol active pharmaceutical ingredients (APIs) and formulated products. The method is designed to be specific, accurate, and precise, ensuring reliable quality control.

This compound has the following chemical identity:

This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of calcifediol.

Experimental Protocols

Materials and Reagents

-

Calcifediol Reference Standard (CRS)

-

This compound Reference Standard[3]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Trifluoroacetic acid (TFA) (optional, for mobile phase modification)

-

Sample Diluent: Acetonitrile:Water (50:50, v/v)

Apparatus

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical Balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation of calcifediol and its impurities.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 70% B; 5-20 min: 70-90% B; 20-25 min: 90% B; 25.1-30 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm[5] |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Preparation of Solutions

Standard Solution:

-